An In-depth Technical Guide to 1H-imidazo[4,5-c]pyridin-4-amine (3-Deazaguanine)
An In-depth Technical Guide to 1H-imidazo[4,5-c]pyridin-4-amine (3-Deazaguanine)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of 1H-imidazo[4,5-c]pyridin-4-amine, a synthetic purine analogue more commonly known as 3-deazaguanine. As an isomer of guanine, this compound functions as an antimetabolite, interfering with essential cellular processes upon metabolic activation. It has demonstrated significant broad-spectrum antiviral activity against both DNA and RNA viruses and cytotoxic effects against various cancer cell lines. This guide details its chemical properties, synthesis, mechanism of action, biological activity, and the experimental protocols used for its evaluation. All quantitative data are summarized in structured tables, and key processes are visualized using logical diagrams.
Chemical and Physical Properties
1H-imidazo[4,5-c]pyridin-4-amine is a heterocyclic organic compound isosteric to the natural purine guanine, with the nitrogen at position 3 replaced by a carbon atom. This structural modification is key to its biological activity.
| Property | Value | Citation(s) |
| Systematic Name | 1H-imidazo[4,5-c]pyridin-4-amine | [1] |
| Common Synonym | 3-Deazaguanine (3-DG) | [2][3] |
| CAS Number | 6811-77-4 | [1] |
| Molecular Formula | C₆H₆N₄ | [3] |
| Molecular Weight | 134.14 g/mol | [3] |
| Appearance | White crystalline solid | |
| Storage Conditions | 2-8°C, protect from light | |
| Safety Information | Warning: Causes skin and eye irritation; Harmful if swallowed. |
Synthesis
The synthesis of 3-deazaguanine can be achieved through a novel ring closure of an imidazole precursor. A key method was developed that provides a direct route to the imidazo[4,5-c]pyridine core.
Synthesis Protocol: Ring Closure of Imidazole Precursor
A widely cited procedure for the preparation of 3-deazaguanine involves the reaction of methyl 5(4)-(cyanomethyl)imidazole-4(5)-carboxylate with hydrazine.[3] This method facilitates the formation of the fused pyridine ring.
Reaction Scheme:
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Starting Material: Methyl 5(4)-(cyanomethyl)imidazole-4(5)-carboxylate
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Reagent: Hydrazine (N₂H₄)
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Process: The reaction involves a condensation and cyclization mechanism where the hydrazine reacts with the cyano and ester functional groups of the imidazole starting material to form the aminopyridine ring fused to the imidazole core, yielding 1H-imidazo[4,5-c]pyridin-4-amine.
Experimental Workflow:
Caption: High-level workflow for the synthesis of 1H-imidazo[4,5-c]pyridin-4-amine.
Mechanism of Action
3-Deazaguanine is a prodrug that requires intracellular metabolic activation to exert its cytotoxic and antiviral effects. Its mechanism is primarily centered on the disruption of nucleic acid synthesis and function.
Metabolic Activation
The toxicity of 3-deazaguanine is dependent on its conversion to the corresponding 5'-nucleotide. This is a multi-step enzymatic process.
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Phosphoribosylation: 3-Deazaguanine is converted to 3-deazaguanosine-5'-monophosphate (3-deaza-GMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).
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Phosphorylation: 3-deaza-GMP is subsequently phosphorylated by guanylate kinase and other cellular kinases to its corresponding di- and triphosphate forms (3-deaza-GDP and 3-deaza-GTP).
Caption: Metabolic pathway for the activation of 3-deazaguanine to its triphosphate form.
Molecular Effects
The active metabolite, 3-deaza-GTP, acts as a fraudulent nucleotide, competing with natural guanosine triphosphate (GTP).
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Inhibition of DNA Synthesis: 3-deaza-GTP is incorporated into nascent DNA strands during replication. This incorporation leads to the termination of chain elongation and the induction of single-strand breaks, thereby inhibiting overall DNA synthesis.
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Inhibition of Protein Synthesis: In addition to its effects on DNA, 3-deazaguanine has been shown to inhibit the initiation of protein synthesis, contributing to its cytotoxic profile.[4]
Biological Activity
3-Deazaguanine exhibits a broad range of biological activities, with notable potential as an anticancer and antiviral agent.
Anticancer Activity
The compound has shown moderate to significant activity against murine leukemia cell lines. Its cytotoxicity is directly linked to its metabolic activation and subsequent inhibition of DNA synthesis.
| Parameter | Cell Line | Value | Remarks | Citation(s) |
| IC₅₀ | L1210 | 3.5 µM | Murine leukemia cell line sensitive to 3-deazaguanine. | [1] |
| IC₅₀ | L1210/3-DG | 620 µM | 3-DG resistant cell line with significantly lower HGPRTase activity. | [1] |
| In Vivo Activity | L1210 & P388 | Moderate | Active in cell culture against both leukemia types. | [3] |
| In Vivo Activity | Friend Leukemia Virus | Effective | Inhibits virus-induced splenomegaly in mice. | [5] |
Antiviral Activity
3-Deazaguanine has demonstrated broad-spectrum antiviral activity in vitro against a variety of DNA and RNA viruses.
| Virus Family/Species | Activity Level | EC₅₀ / Effective Concentration | Cell System | Citation(s) |
| Influenza A & B | Active | Equivalent to Ribavirin | MDCK Cells | [6] |
| Parainfluenza Virus | Active | Not specified | In vitro | [5] |
| Herpes Simplex Virus | Active | Not specified | In vitro | [5] |
| Vaccinia Virus | Active | Not specified | In vitro | [5] |
| Vesicular Stomatitis Virus | Active | Not specified | In vitro | [5] |
| Enterovirus D68 (EV-D68) | Active | 7 - 13 µM | RD Cells | [7] |
| Rotavirus (SA11) | Active | Not specified | In vitro | [8] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the evaluation of 1H-imidazo[4,5-c]pyridin-4-amine.
Anticancer Activity: Antiproliferative Assay (MTT/WST-8)
This protocol outlines a standard colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.
Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
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Cell Seeding:
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Harvest cancer cells (e.g., L1210) from culture.
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Perform a cell count and determine viability (e.g., via Trypan Blue exclusion).
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Seed cells into a 96-well microtiter plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete growth medium.
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Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow for cell attachment and recovery.
-
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Compound Treatment:
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Prepare a stock solution of 3-deazaguanine in a suitable solvent (e.g., DMSO or warmed culture medium).
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Perform serial dilutions of the stock solution in complete growth medium to achieve a range of final concentrations.
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Remove the medium from the wells and add 100 µL of the medium containing the test compound concentrations. Include vehicle-only controls (solvent) and untreated controls (medium only).
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Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
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Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
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Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
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Solubilization and Measurement:
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Add 100 µL of solubilization solution (e.g., acidic isopropanol or DMSO) to each well.
-
Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
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Subtract the background absorbance (medium-only wells).
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Normalize the data to the vehicle-control wells (representing 100% viability).
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Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
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Caption: Step-by-step workflow for the MTT-based antiproliferative assay.
Antiviral Activity: Cytopathic Effect (CPE) Reduction Assay
This protocol describes a common method to determine the 50% effective concentration (EC₅₀) of a compound by measuring its ability to protect host cells from virus-induced death.
Principle: Viral infection of susceptible cells leads to morphological changes and cell death, known as the cytopathic effect (CPE). An effective antiviral agent will inhibit viral replication and thus reduce or prevent CPE.
Methodology:
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Cell Seeding:
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Seed a susceptible host cell line (e.g., MDCK for influenza, RD for enterovirus) into a 96-well plate at a density that forms a confluent monolayer within 24 hours.
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Incubate at 37°C, 5% CO₂.
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Compound and Virus Addition:
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Prepare serial dilutions of 3-deazaguanine in infection medium (low-serum medium).
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Remove the growth medium from the cell monolayer.
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Add the diluted compound to the wells.
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Infect the cells by adding a pre-titered amount of virus suspension calculated to cause ~80-100% CPE in control wells within 48-72 hours.
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Include the following controls:
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Cell Control: Cells + medium (no virus, no compound).
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Virus Control: Cells + virus + medium (no compound).
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Toxicity Control: Cells + compound (no virus).
-
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO₂ until the virus control wells show the desired level of CPE.
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Quantification of Cell Viability:
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Visually score the plates for CPE under a microscope.
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Alternatively, quantify cell viability using a cell-staining method:
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Remove the medium.
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Fix the cells (e.g., with formalin).
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Stain the remaining viable cells with a dye such as Crystal Violet.
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Wash away excess dye and allow the plate to dry.
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Solubilize the bound dye and measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
-
Data Analysis:
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Calculate the percentage of CPE reduction for each compound concentration relative to the cell and virus controls.
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Plot the percentage of protection against the logarithm of the compound concentration and fit a dose-response curve to determine the EC₅₀.
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Calculate the 50% cytotoxic concentration (CC₅₀) from the toxicity control wells.
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Determine the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI indicates a more favorable therapeutic window.
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Conclusion
1H-imidazo[4,5-c]pyridin-4-amine (3-deazaguanine) is a potent guanine analogue with well-documented anticancer and broad-spectrum antiviral activities. Its mechanism of action as an antimetabolite, requiring intracellular activation to disrupt DNA and protein synthesis, makes it and its derivatives an interesting scaffold for further drug development. The standardized protocols provided in this guide offer a robust framework for the continued investigation and characterization of this and other related compounds in a research and development setting.
References
- 1. Studies on the mechanism of 3-deazaguanine cytotoxicity in L1210-sensitive and -resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral and enzymatic studies of certain 3-deazaguanines and their imidazolecarboxamide precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Use of lactate dehydrogenase to evaluate the anti-viral activity against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Susceptibilities of enterovirus D68, enterovirus 71, and rhinovirus 87 strains to various antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontierspartnerships.org [frontierspartnerships.org]
